molecular formula C6H13N B1455005 (2,2-Dimethylcyclopropyl)methanamine CAS No. 725743-45-3

(2,2-Dimethylcyclopropyl)methanamine

Cat. No.: B1455005
CAS No.: 725743-45-3
M. Wt: 99.17 g/mol
InChI Key: FPMPHZAUZKHZNK-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropyl)methanamine is a cyclic amine with the molecular formula C6H13N. . It is characterized by a cyclopropane ring substituted with two methyl groups and an amine group attached to the methylene carbon.

Biochemical Analysis

Biochemical Properties

1-(2,2-Dimethylcyclopropyl)methanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 1-(2,2-Dimethylcyclopropyl)methanamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1-(2,2-Dimethylcyclopropyl)methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, 1-(2,2-Dimethylcyclopropyl)methanamine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 1-(2,2-Dimethylcyclopropyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the modulation of their metabolic activity, affecting the biotransformation of various substrates. Additionally, 1-(2,2-Dimethylcyclopropyl)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,2-Dimethylcyclopropyl)methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,2-Dimethylcyclopropyl)methanamine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells .

Dosage Effects in Animal Models

The effects of 1-(2,2-Dimethylcyclopropyl)methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular metabolism. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

1-(2,2-Dimethylcyclopropyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, 1-(2,2-Dimethylcyclopropyl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-(2,2-Dimethylcyclopropyl)methanamine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial metabolism and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.

Preparation Methods

The synthesis of (2,2-Dimethylcyclopropyl)methanamine can be achieved through several routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

(2,2-Dimethylcyclopropyl)methanamine undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2-Dimethylcyclopropyl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2,2-Dimethylcyclopropyl)methanamine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications. The unique combination of the cyclopropane ring and the amine group in this compound makes it distinct and valuable for specific research and industrial purposes .

Properties

IUPAC Name

(2,2-dimethylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2)3-5(6)4-7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMPHZAUZKHZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672457
Record name 1-(2,2-Dimethylcyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725743-45-3
Record name 1-(2,2-Dimethylcyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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